

Application Notes and Protocols for ATI-2138 in Atopic Dermatitis Research Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138 is a novel, orally bioavailable, dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3][4][5][6] This dual mechanism of action uniquely positions ATI-2138 to modulate T-cell and cytokine signaling pathways that are critical in the pathogenesis of atopic dermatitis (AD). By targeting both ITK, a key regulator of T-cell receptor signaling, and JAK3, which is essential for the signaling of several pro-inflammatory cytokines, ATI-2138 has demonstrated the potential to suppress the Th1, Th2, and Th17 inflammatory responses implicated in AD.[5] Preclinical studies in animal models of inflammation and a Phase 2a clinical trial in patients with moderate-to-severe AD have shown promising results, indicating a favorable safety profile and significant efficacy in reducing disease severity and pruritus.[1][2][4]

These application notes provide detailed protocols for the use of ATI-2138 in established preclinical mouse models of atopic dermatitis. The following sections will cover the mechanism of action, data from clinical studies, and specific methodologies for evaluating the efficacy of ATI-2138 in vivo.

Mechanism of Action of ATI-2138 in Atopic Dermatitis







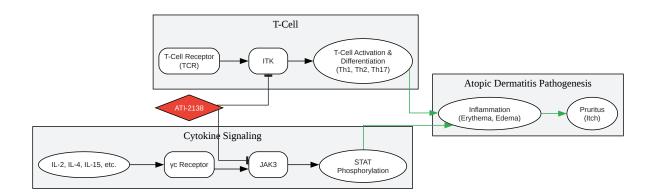
Atopic dermatitis is a chronic inflammatory skin disease characterized by a dysregulated immune response, primarily driven by T-helper 2 (Th2) cells. However, Th1 and Th17 pathways also contribute to the complex pathology. ATI-2138's dual inhibition of ITK and JAK3 addresses these key pathways:

- ITK Inhibition: ITK is a crucial enzyme in the T-cell receptor (TCR) signaling cascade. Inhibition of ITK can modulate T-cell activation, differentiation, and cytokine production, particularly affecting the Th2 and Th17 lineages.[5]
- JAK3 Inhibition: JAK3 is a tyrosine kinase that associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, ATI-2138 can block the signaling of these cytokines, which are pivotal for T-cell proliferation and differentiation, as well as the production of IgE by B-cells.[2]

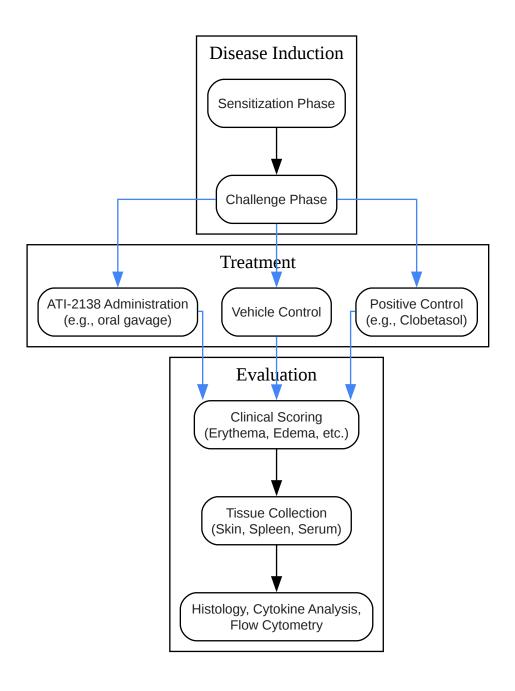
The combined inhibition of ITK and JAK3 by ATI-2138 is expected to lead to a broad suppression of the inflammatory processes in atopic dermatitis, including reduced infiltration of inflammatory cells into the skin, decreased production of pro-inflammatory cytokines, and alleviation of clinical symptoms such as erythema, edema, and pruritus.

Signaling Pathway of ATI-2138 Inhibition









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